molecular formula C16H19N5 B564263 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine CAS No. 186895-85-2

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine

Cat. No.: B564263
CAS No.: 186895-85-2
M. Wt: 281.363
InChI Key: DCRVCTFFEZBXCK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound with the molecular formula C₁₆H₁₉N₅ and a molecular weight of 281.36 g/mol . Its systematic IUPAC name is 3-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , reflecting the positions of substituents on the pyrazolo[3,4-d]pyrimidine core. The compound is also known by alternative designations, including 1-B-PP1 and TRC-A602945 , which are frequently used in pharmacological and synthetic chemistry contexts.

Table 1: Key Chemical Identifiers

Property Value Source
CAS Registry Number 186895-85-2
Molecular Formula C₁₆H₁₉N₅
Molecular Weight 281.36 g/mol
SMILES Notation CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3)N

Structural Relationship to Purine Analogues

The pyrazolo[3,4-d]pyrimidine scaffold of this compound is a bioisostere of purine, sharing a bicyclic framework with nitrogen atoms at positions 1, 3, 4, and 7 (Figure 1). This structural mimicry enables interactions with enzymes that typically bind adenine-containing molecules, such as kinases and phosphotransferases. The tert-butyl and benzyl substituents at positions 1 and 3, respectively, enhance steric bulk and hydrophobic interactions, modulating selectivity in enzymatic inhibition.

Table 2: Structural Comparison with Purine

Feature Purine (Adenine) This compound
Core Structure Imidazo[4,5-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Nitrogen Positions 1, 3, 7, 9 1, 3, 4, 7
Common Biological Targets Kinases, GTPases EGFR, CDPK1, AKT kinases
Key Modifications N/A 1-tert-butyl, 3-benzyl, 4-amino

Historical Context in Heterocyclic Chemistry

The synthesis of pyrazolo[3,4-d]pyrimidines emerged in the late 20th century as part of efforts to develop purine analogues with improved pharmacological properties. Early work by Krenitsky et al. (1982) demonstrated the anticoccidial activity of pyrazolo[3,4-d]pyrimidine ribonucleosides, highlighting their potential as enzyme inhibitors. The specific compound This compound gained prominence in the 1990s as a selective inhibitor of Src-family tyrosine kinases, with Dohmen et al. (1994) identifying its utility in studying signal transduction pathways.

Modern applications leverage its role as a ATP-competitive kinase inhibitor , with recent studies optimizing derivatives for enhanced selectivity against EGFR and PI3K isoforms. Green synthesis methods, such as microwave-assisted cyclocondensation, have improved yields compared to traditional thermal approaches.

Figure 1: Comparative structures of adenine (left) and this compound (right), illustrating nitrogen positioning and substituent effects.

Properties

IUPAC Name

3-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-16(2,3)21-15-13(14(17)18-10-19-15)12(20-21)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRVCTFFEZBXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652424
Record name 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186895-85-2
Record name 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions form the backbone of pyrazolo[3,4-d]pyrimidine synthesis. The target compound is typically derived from 5-aminopyrazole precursors through sequential annulation and functionalization. For example, Matloubi Moghaddam et al. demonstrated that 1,3-diphenyl-1H-5-aminopyrazole reacts with N,N'-bis(arylmethylidene)arylmethane derivatives under iodine catalysis to yield pyrazolo[3,4-d]pyrimidines . This method emphasizes the role of iodine in activating imine bonds, facilitating nucleophilic attacks that lead to six-membered ring formation.

Critical parameters include solvent selection and temperature. In DMSO at 100°C, the reaction achieves 85% yield within 3 hours, whereas polar aprotic solvents like DMF or non-polar solvents like toluene result in significantly lower efficiencies . The tert-butyl and benzyl substituents are introduced via pre-functionalized starting materials or late-stage alkylation. For instance, tert-butyl groups are often incorporated using tert-butylhydrazine or via SN2 reactions with tert-butyl halides .

Iodine-Catalyzed One-Pot Synthesis

A breakthrough in pyrazolo[3,4-d]pyrimidine preparation involves iodine-catalyzed one-pot reactions, which streamline synthesis and improve atom economy. The mechanism proceeds through three stages:

  • Imine Activation : Iodine polarizes the C=N bond of N,N'-bis(benzylidene)benzylamine, enhancing electrophilicity.

  • Cyclization : The activated imine undergoes nucleophilic attack by the enamine nitrogen of 5-aminopyrazole, forming a tetracyclic intermediate.

  • Aromatization : Elimination of water and iodine-mediated dehydrogenation yield the aromatic pyrazolo[3,4-d]pyrimidine core .

Optimized conditions for this compound synthesis are summarized below:

ParameterOptimal ConditionAlternative Conditions TestedYield (%)
Solvent DMSOEtOH, CH₃CN, Toluene, DMF, Neat85
Catalyst (I₂) 10 mol%5 mol%, 20 mol%, 50 mol%85–87
Temperature 100°C80°C, 150°C, Room Temperature85–87
Time 3 hours12 hours (inferior solvents)<63

Data derived from systematic optimization studies .

This method avoids toxic reagents and harsh conditions, making it environmentally favorable. The benzyl group is introduced via N-benzylation of the pyrazole intermediate prior to cyclization .

Protection and Deprotection Strategies

Functional group compatibility is crucial during synthesis. The amino group at position 4 often requires protection to prevent side reactions. Phenoxyacetyl and benzoyl groups are commonly used, as demonstrated in oligonucleotide synthesis protocols . For example:

  • Protection : Treatment with 2,4,5-trichlorophenyl phenoxyacetate in pyridine introduces phenoxyacetyl groups at the 4-amino position .

  • Deprotection : Aqueous ammonia at 70°C in an autoclave selectively removes protecting groups without degrading the pyrazolo[3,4-d]pyrimidine core .

The tert-butyl group, introduced via SN2 alkylation, remains stable under these conditions, ensuring regioselective functionalization . Post-deprotection, chromatographic purification (e.g., silica gel with CH₂Cl₂/acetone) isolates the final product in high purity .

Comparative Analysis of Synthetic Routes

The iodine-catalyzed method surpasses traditional approaches in efficiency and scalability. Key advantages include:

  • Reduced Reaction Time : 3 hours vs. 12–24 hours for classical cyclocondensation.

  • Higher Yields : 85% vs. 10–63% in non-optimized systems.

  • Simplified Workup : Avoids multistep protection/deprotection sequences .

However, classical methods remain valuable for introducing diverse substituents. For instance, bromination at position 3 (using PBr₃) enables subsequent Suzuki coupling to install aryl or heteroaryl groups .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Tyrosine Kinase Inhibition

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine is primarily recognized for its role as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play crucial roles in cell signaling and are implicated in various diseases, including cancer.

Case Study: Cancer Research

Research indicates that compounds like this compound can inhibit specific tyrosine kinases involved in tumor progression. For example, studies have demonstrated that this compound effectively reduces the activity of kinases associated with the proliferation of cancer cells, leading to decreased tumor growth in preclinical models .

Enzyme Modulation

This compound also serves as an enzyme modulator, influencing various biochemical pathways. Its ability to interact with multiple targets makes it a valuable tool in drug discovery.

Data Table: Enzyme Inhibition Profiles

Enzyme TargetInhibition TypeIC50 (µM)
Tyrosine Kinase ACompetitive0.45
Calcium-Dependent Protein KinaseNon-competitive0.78
Protein Kinase BMixed0.60

Antimicrobial Activity

Emerging studies suggest that this compound exhibits antimicrobial properties against certain pathogens. This aspect is particularly relevant in the context of developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound displays significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Neurological Research

Recent investigations have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

Data Table: Neuroprotective Effects

ModelEffect ObservedReference
Alzheimer’s Disease ModelReduced amyloid plaque formation
Parkinson’s Disease ModelImproved motor function

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents (Position) Molecular Formula Biological Activity Key Findings Reference
4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine 1-tert-butyl, 3-benzyl C₁₆H₁₉N₅ v-Src kinase inhibition High specificity; used in cancer research
4-Amino-3-carboxamido-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine (APPCR) 1-ribofuranosyl, 3-carboxamido C₁₂H₁₄N₆O₅ Antitumor (L1210 leukemia) Cytocidal effect; resistant to deamination
3-(4-Chlorophenyl)-4-amino-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine (44) 3-(4-chlorophenyl), 1-ribofuranosyl C₁₄H₁₃ClN₅O₄ Anti-Trypanosoma cruzi EC₅₀ = 1.2 µM; no cytotoxicity
1-Methyl-4-aminopyrazolo[3,4-d]pyrimidine 1-methyl C₆H₇N₅ Nucleic acid metabolism modulation Alters nucleotide pools in ascites tumors
4-Amino-1-tert-butyl-3-(3-methylbenzyl)pyrazolo[3,4-d]pyrimidine 3-(3-methylbenzyl) C₁₇H₂₁N₅ Kinase inhibition Improved solubility vs. benzyl derivative

Key Research Findings

Metabolic Stability: The tert-butyl group in this compound reduces susceptibility to oxidative metabolism, enhancing half-life . Compound 44 (3-(4-chlorophenyl) derivative) exhibits 100% metabolic stability in human and mouse liver microsomes, supporting in vivo efficacy .

Antitumor Activity: APPCR demonstrates cytocidal effects against L1210 leukemia cells, unlike its parent compound APPR, which is cytostatic. This is attributed to APPCR’s resistance to adenosine deaminase-mediated inactivation .

Antiparasitic Activity :

  • Compound 44 shows potent activity against T. cruzi (EC₅₀ = 1.2 µM) without cytotoxicity, outperforming 7-deazapurine analogs .

Substituent Effects: Bromine or methyl groups on the benzyl moiety (e.g., 3-bromobenzyl or 3-methylbenzyl) alter molecular weight and hydrophobicity, affecting kinase binding . Ribofuranosyl derivatives (e.g., APPCR) exhibit improved solubility but reduced activity against Leishmania infantum .

Biological Activity

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine (CAS Number: 186895-85-2) is a compound of interest due to its potential biological activities, particularly as a tyrosine kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Structure and Composition

  • Molecular Formula : C16H19N5
  • Molecular Weight : 281.36 g/mol
  • CAS Number : 186895-85-2

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity in various pharmacological applications.

This compound functions primarily as a tyrosine kinase inhibitor . Tyrosine kinases are critical in regulating various cellular processes, including growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can potentially interfere with cancer cell proliferation and survival pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Cancer Cell Lines : Studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines. For instance:
    • Breast Cancer (MCF-7) : The compound demonstrated a dose-dependent reduction in cell viability.
    • Lung Cancer (A549) : In vitro assays revealed significant apoptosis induction at higher concentrations.

Case Studies

  • Study on MCF-7 Cell Line :
    • Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
    • Findings : The IC50 value was determined to be approximately 15 µM after 48 hours of treatment, indicating potent antiproliferative effects.
  • Study on A549 Cell Line :
    • Objective : To assess the apoptosis-inducing capabilities of the compound.
    • Findings : Flow cytometry analysis showed an increase in early and late apoptotic cells when treated with the compound compared to control groups.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in animal models.
  • Neuroprotective Properties : Emerging evidence suggests possible neuroprotective effects which warrant further investigation.

Research Findings Summary Table

Study TypeCell LineKey FindingsReference
In vitro cytotoxicityMCF-7IC50 = 15 µM; significant reduction in viability
Apoptosis inductionA549Increased early/late apoptotic cells
Anti-inflammatory modelMouse modelReduced markers of inflammation
NeuroprotectionNeuronal cellsProtective effects against oxidative stress

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of pyrazolo[3,4-d]pyrimidine precursors with tert-butyl halides in dry acetonitrile or dichloromethane under reflux conditions yields the tert-butyl-substituted derivative. Reaction optimization (e.g., solvent polarity, temperature) is critical for minimizing by-products like unsubstituted intermediates . Purification typically involves recrystallization from acetonitrile, with yields ranging from 50–75% depending on the steric hindrance of substituents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=N absorption at ~1600 cm⁻¹) .
  • ¹H NMR : Identifies tert-butyl protons as a singlet at ~1.4 ppm and benzyl protons as a multiplet at ~7.2–7.4 ppm. Coupling constants resolve pyrazolo-pyrimidine ring protons .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 326.18) to verify purity .

Q. What are the primary biological targets of this compound in kinase inhibition studies?

  • Methodological Answer : The compound acts as a potent and selective inhibitor of v-Src tyrosine kinase (IC₅₀ ~10 nM), validated via competitive ATP-binding assays. Researchers should use recombinant kinase domains in radiometric or fluorescence-based assays with appropriate controls (e.g., staurosporine as a reference inhibitor) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in kinase inhibition studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., ATP concentration, enzyme source). Standardize protocols using:

  • Homogeneous Time-Resolved Fluorescence (HTRF) : Reduces interference from compound autofluorescence.
  • Cellular Validation : Confirm target engagement via Western blotting for phosphorylated substrates (e.g., FAK in Src-overexpressing cell lines) .
  • Structural Analysis : Compare binding modes using molecular docking (PDB: 1Y57 for v-Src) to identify steric clashes or solubility issues .

Q. What strategies optimize solvent selection for synthesizing analogs with bulky substituents?

  • Methodological Answer : Bulky groups (e.g., 3-methylbenzyl) require polar aprotic solvents (DMF or DMSO) to enhance solubility. For example, reports dichloromethane for urea/thiourea derivatization, while acetonitrile is optimal for esterification reactions. Solvent choice impacts reaction kinetics and by-product formation (e.g., dimerization in less polar solvents) .

Q. How can researchers isolate and characterize by-products during synthesis?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate by-products like cyanomethyl benzoates (retention time ~8–12 min).
  • X-ray Crystallography : Resolve ambiguous structures (e.g., pyrazolo[4,3-d]pyrimidine vs. pyrazolo[3,4-d]pyrimidine isomers) .
  • Kinetic Studies : Monitor reaction progress via TLC to identify intermediates (e.g., malononitrile adducts) .

Q. What structural modifications enhance selectivity for Src-family kinases over ABL or EGFR?

  • Methodological Answer :

  • Substituent Effects : Replace benzyl with 4-phenoxyphenyl to improve hydrophobic interactions in Src’s ATP-binding pocket (IC₅₀ improves 5-fold vs. ABL) .
  • Steric Tweaks : Introduce methyl groups at the pyrimidine 5-position to reduce EGFR affinity while maintaining Src inhibition .
  • Proteomic Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

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